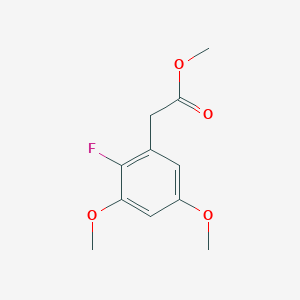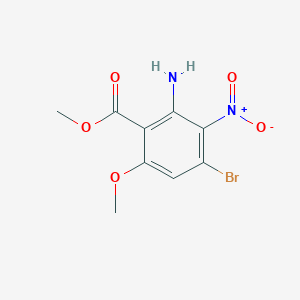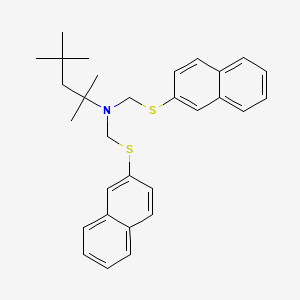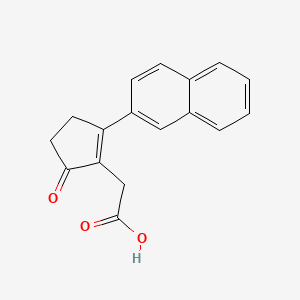![molecular formula C16H16Cl2N4O2 B13986401 N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline CAS No. 66710-75-6](/img/structure/B13986401.png)
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a nitrophenyl diazenyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)aniline in the presence of a base such as sodium acetate to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during the diazotization process to prevent decomposition of the diazonium salt and using an appropriate solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The nitrophenyl diazenyl group may also contribute to the compound’s biological activity by generating reactive intermediates that can further damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-N-nitrosourea
- N,N-bis(2-chloroethyl)hydrazine
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds that lack this functional group.
Propriétés
Numéro CAS |
66710-75-6 |
|---|---|
Formule moléculaire |
C16H16Cl2N4O2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-8-10-21(11-9-18)15-6-4-13(5-7-15)19-20-14-2-1-3-16(12-14)22(23)24/h1-7,12H,8-11H2 |
Clé InChI |
KAZWRDYCPFFMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


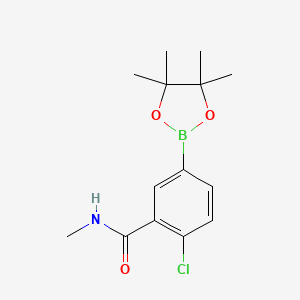
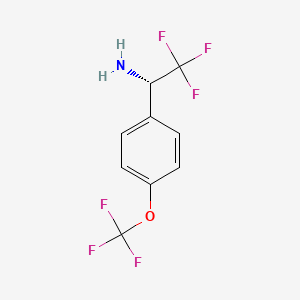
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
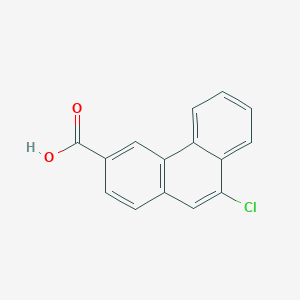

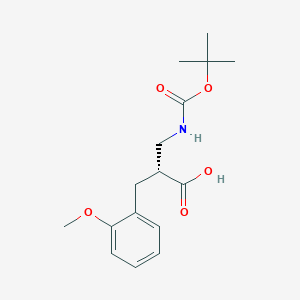
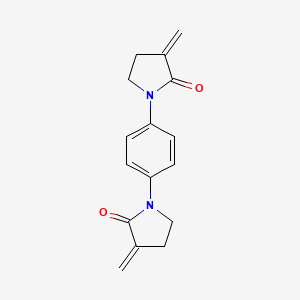
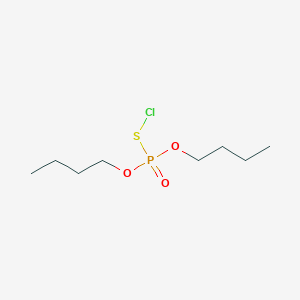

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
